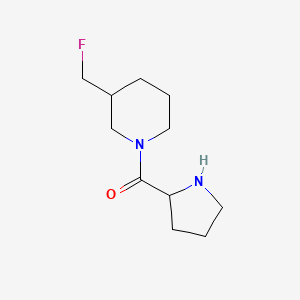
3-(Fluoromethyl)-1-prolylpiperidine
Übersicht
Beschreibung
3-(Fluoromethyl)-1-prolylpiperidine, also known as FM-PP, is an organic compound that is composed of a piperidine ring with a fluoromethyl group attached to the 1-position and a prolyl group attached to the 3-position. It is a colorless solid, with a melting point of 79-81°C, and a boiling point of 175-177°C. This compound is of interest to researchers due to its potential applications in both scientific research and in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Catalytic Fluoromethylation in Organic Synthesis
The development of new protocols for tri- and difluoromethylation of various skeletons is crucial in synthetic organic chemistry, particularly for pharmaceuticals and agrochemicals. Photoredox catalysis has emerged as a valuable tool for radical reactions, facilitating efficient and selective radical fluoromethylation under mild conditions. Such advancements enable the synthesis of organofluorine compounds with high functional group compatibility and regioselectivity, contributing to the fine design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds (Koike & Akita, 2016).
Antibacterial Activity of Fluorinated Compounds
Fluoromethyl groups, including those in 3-(Fluoromethyl)-1-prolylpiperidine derivatives, have been studied for their antibacterial properties. The introduction of fluoromethyl groups to certain molecular scaffolds, such as quinolines and naphthyridines, has shown to enhance antibacterial activity. This is evident in compounds where the replacement of a methyl group with a fluoromethyl group resulted in increased antibacterial efficacy, underscoring the potential of fluorinated derivatives in the development of new antibacterial agents (Tani, Mushika, & Yamaguchi, 1982).
Synthesis and Application in Medicinal Chemistry
The synthesis of 3-aminomethyl-3-fluoropiperidines illustrates the application of fluorinated piperidines as building blocks in medicinal chemistry. These compounds serve as precursors for the development of pharmacologically active molecules, demonstrating the versatility and importance of fluorinated compounds in drug discovery and development (Van Hende et al., 2009).
Role in Enzyme Inhibition
Fluorinated compounds, including this compound derivatives, have been explored as enzyme inhibitors. For instance, the synthesis and enzymatic studies of (Z)-3-(fluoromethyl)phosphoenolpyruvate reveal its potential as an enzyme inactivator, offering insights into the design of enzyme inhibitors based on fluorinated motifs (Wirsching & O'Leary, 1988).
Eigenschaften
IUPAC Name |
[3-(fluoromethyl)piperidin-1-yl]-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c12-7-9-3-2-6-14(8-9)11(15)10-4-1-5-13-10/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSGWAWYGIIJHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1489043.png)

![1-[(Oxolan-2-yl)methyl]azetidin-3-amine](/img/structure/B1489046.png)
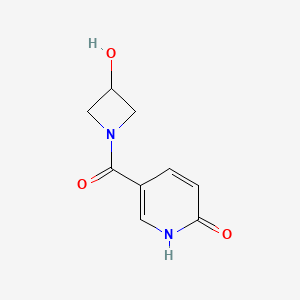


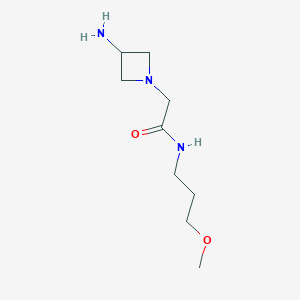
![1-({[4-(Propan-2-yl)phenyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1489056.png)
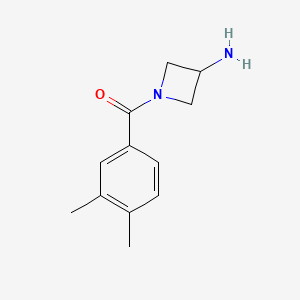
![3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1489058.png)
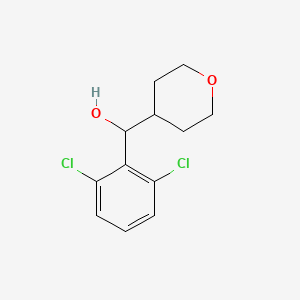
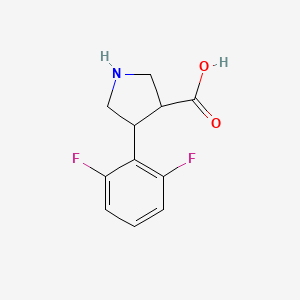
![4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B1489061.png)